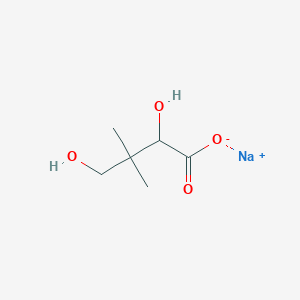

2,4-Dihydroxy-3,3-dimethyl-butanoic acid

Descripción general

Descripción

2,4-Dihydroxy-3,3-dimethyl-butanoic acid is an organic compound with the molecular formula C6H12O4This compound is a key intermediate in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the synthesis of coenzyme A, a critical cofactor in various biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-3,3-dimethyl-butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-hydroxypropanal with sodium cyanide to form 2,2-dimethyl-3-cyanopropanol, which is then hydrolyzed to yield the desired product . The reaction conditions typically involve the use of an aqueous medium and a suitable catalyst to facilitate the hydrolysis process.

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of lignin, a complex organic polymer found in the cell walls of plants. The oxidation process introduces carboxylic acid functional groups into the lignin structure, which are then hydrolyzed under acidic conditions to produce the target compound .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dihydroxy-3,3-dimethyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,4-DHDBA is classified as a hydroxy fatty acid with the molecular formula CHO and a molecular weight of approximately 147.15 g/mol. The compound features two hydroxyl groups at the 2 and 4 positions of the butanoic acid chain, along with two methyl groups at the 3 position. This unique structural configuration contributes to its reactivity and biological activity profile.

Organic Synthesis

2,4-DHDBA serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical reactions, including:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions make 2,4-DHDBA a versatile compound in organic chemistry, facilitating the development of new materials and pharmaceuticals.

Biological Studies

In biological research, 2,4-DHDBA has been investigated for its role in metabolic pathways. Notably, it is involved in the biosynthesis of pantothenic acid (vitamin B5) through interactions with specific enzymes such as pantothenate synthetase. This interaction highlights its importance in cellular metabolism and potential therapeutic applications .

Pharmaceutical Applications

The compound is utilized as a key intermediate in the production of various pharmaceuticals. Its ability to undergo enzymatic transformations makes it valuable for developing drugs that require precise stereochemistry . For instance, it has been explored in studies involving enzyme-substrate interactions due to its chiral nature, which is crucial for drug efficacy and safety.

Industrial Applications

2,4-DHDBA has potential applications in producing biodegradable polymers and environmentally friendly materials. Its biodegradability suggests that it could be used to develop sustainable materials that minimize ecological impact when released into the environment.

Case Study 1: Enzymatic Interactions

Research has shown that 2,4-DHDBA interacts with pantothenate synthetase in metabolic pathways essential for synthesizing coenzyme A. Studies utilizing LC-MS (liquid chromatography-mass spectrometry) have quantified yields from these enzymatic reactions, demonstrating the compound's significance in metabolic engineering .

Case Study 2: Pharmaceutical Synthesis

In a study focused on pharmaceutical synthesis, 2,4-DHDBA was used as an intermediate to produce novel therapeutic agents. The research highlighted its role in achieving high yields of optically pure compounds through carefully controlled enzymatic reactions .

Mecanismo De Acción

The mechanism of action of 2,4-Dihydroxy-3,3-dimethyl-butanoic acid involves its role as a precursor in the biosynthesis of pantothenic acid. It is converted into pantothenic acid through a series of enzymatic reactions, which then participates in the formation of coenzyme A. Coenzyme A is involved in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dihydroxy-3,3-dimethylbutyrate

- 2,4-Dihydroxy-3,3-dimethylbutyric acid

- 3,3-Dimethyl-2-butanol

Uniqueness

2,4-Dihydroxy-3,3-dimethyl-butanoic acid is unique due to its specific role in the biosynthesis of pantothenic acid and its involvement in the formation of coenzyme A. While similar compounds may share structural features, they do not necessarily participate in the same biochemical pathways or have the same biological significance .

Actividad Biológica

2,4-Dihydroxy-3,3-dimethyl-butanoic acid, commonly known as pantoic acid, is an organic compound classified under hydroxy fatty acids. It serves as an intermediate in the biosynthesis of D-pantothenic acid (vitamin B5) and subsequently coenzyme A (CoA) in various organisms. This article explores the biological activities associated with pantoic acid, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHO

- Molecular Weight : 148.16 g/mol

- CAS Number : 1112-33-0

Pantoic acid plays a critical role in metabolic pathways, particularly in the synthesis of coenzyme A, which is vital for fatty acid metabolism and energy production. The compound's interaction with various enzymes and its ability to influence biochemical pathways contribute to its biological activity.

Key Enzymatic Interactions

- Pantothenate Synthetase : Catalyzes the condensation of pantoate with beta-alanine, forming pantothenic acid.

- Acyl-CoA Synthetase : Involved in the activation of fatty acids by converting them into acyl-CoA derivatives.

Biological Activities

Pantoic acid exhibits several biological activities that may have therapeutic implications:

- Antioxidant Activity : Pantoic acid has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that pantoic acid can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Role in Metabolism : As a precursor to coenzyme A, it plays a significant role in lipid metabolism and energy production.

Case Studies

-

Antioxidant Effects :

A study conducted on rat models demonstrated that pantoic acid significantly reduced markers of oxidative stress when administered at doses of 100 mg/kg body weight. The results indicated a decrease in malondialdehyde levels and an increase in antioxidant enzyme activity . -

Antimicrobial Activity :

In vitro tests revealed that pantoic acid exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains . -

Metabolic Role :

Research highlighted the importance of pantoic acid in energy metabolism, showing that supplementation improved metabolic parameters in diabetic rats by enhancing glucose tolerance and lipid profiles .

Toxicological Profile

The safety profile of pantoic acid has been evaluated through various toxicity studies:

- Acute Toxicity : The oral LD50 in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity .

- Mutagenicity Tests : Ames tests showed negative results for mutagenicity, suggesting that pantoic acid does not induce genetic mutations .

- Reproductive Toxicity : In repeated-dose studies, no adverse effects on reproductive performance were observed at doses up to 1000 mg/kg body weight .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 1112-33-0 |

| LD50 (oral, rat) | >2000 mg/kg |

| Antioxidant Activity | Significant reduction in oxidative stress markers |

| Antimicrobial Activity | MIC = 0.5 mg/mL against S. aureus and E. coli |

Propiedades

IUPAC Name |

sodium;2,4-dihydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIMSSMEPPKSQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334996 | |

| Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1902-01-8 | |

| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001902018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2,4-dihydroxy-3,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.